4-Bromothioanisole

Catalog No.
S592584
CAS No.
104-95-0
M.F
C7H7BrS
M. Wt
203.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromothioanisole

CAS Number

104-95-0

Product Name

4-Bromothioanisole

IUPAC Name

1-bromo-4-methylsulfanylbenzene

Molecular Formula

C7H7BrS

Molecular Weight

203.1 g/mol

InChI

InChI=1S/C7H7BrS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3

InChI Key

YEUYZNNBXLMFCW-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)Br

Synonyms

4-bromothioanisole, p-bromothioanisole

Canonical SMILES

CSC1=CC=C(C=C1)Br

Organic Synthesis

-Bromothioanisole is a useful intermediate in organic synthesis due to the presence of both a reactive bromine atom and a thioether group. The bromine atom can be readily substituted by other functional groups through various reactions, such as:

  • Heck reaction: This reaction allows the formation of carbon-carbon bonds between 4-bromothioanisole and alkenes, yielding stilbenes. [Source: Sigma-Aldrich product page for 4-Bromothioanisole, ]

4-Bromothioanisole is a colorless to pale yellow liquid that has a distinct odor. It is soluble in organic solvents like dichloromethane and ethanol but has limited solubility in water. The compound exhibits a range of physical properties, including a boiling point of approximately 210 °C and a melting point around 20 °C . Its chemical structure includes a thioether group, which contributes to its reactivity and biological activity.

  • Specific safety information on 4-Bromothioanisole is limited.
  • As a general precaution, due to its organic nature, it is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting [].

  • Heck Olefination Reaction: This compound can undergo Heck coupling reactions with styrenes to produce stilbenes, which are important intermediates in organic synthesis .
  • Nucleophilic Substitution: The bromine atom in 4-bromothioanisole can be substituted by nucleophiles, making it useful for synthesizing various derivatives .

The synthesis of 4-bromothioanisole typically involves the bromination of thioanisole. A common method includes:

  • Bromination Reaction: Thioanisole is reacted with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or iron(II) chloride.
  • Crystallization: Following the reaction, an alcoholic solvent is added to facilitate the crystallization of 4-bromothioanisole from the reaction mixture, allowing for the separation from byproducts like 2-bromothioanisole .

This method yields a product with high purity, often greater than 90% as determined by gas chromatography.

4-Bromothioanisole finds applications in various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its antibacterial properties make it a candidate for further development in drug formulation.
  • Material Science: Used in the preparation of functional materials due to its unique chemical properties .

Several compounds share structural similarities with 4-bromothioanisole. Here are some notable examples:

Compound NameStructure TypeUnique Features
ThioanisoleThioetherParent compound; lacks bromine
2-BromothioanisoleThioetherBromine at ortho position; different reactivity
4-ChlorothioanisoleThioetherChlorine instead of bromine; different reactivity
4-Methoxy thioanisoleThioetherMethoxy group instead of bromine; different applications

Uniqueness of 4-Bromothioanisole: Its unique position as a brominated thioether allows it to participate in specific reactions like Heck olefination that may not be available to its non-brominated counterparts. Additionally, its biological activity profile distinguishes it within this class of compounds.

Historical Development

The synthesis of 4-bromothioanisole was first documented in the mid-20th century, with early methods relying on copper-mediated reactions between p-dibromobenzene and methanethiol. However, these approaches suffered from low yields and copper waste, prompting the development of Lewis acid-catalyzed bromination of thioanisole in the 1990s. A breakthrough came in 2001 with the patenting of a crystallization-based purification method using alcoholic solvents, which achieved >99.95% purity by selectively isolating 4-bromothioanisole from its 2-bromo isomer. This innovation resolved long-standing separation challenges, enabling industrial-scale production.

Role as a Key Intermediate

4-Bromothioanisole serves as a versatile precursor in:

  • Medicinal Chemistry: Synthesis of 4′-nitro-4-mercaptobiphenyl and analogs for drug discovery.
  • Agrochemicals: Production of sulfur-containing pesticides via nucleophilic aromatic substitution.
  • Materials Science: Fabrication of conductive polymers and metal-organic frameworks (MOFs) through Heck olefination and Suzuki coupling.

Its electron-deficient aryl bromide moiety facilitates cross-coupling reactions, while the methylthio group enhances solubility in nonpolar media, broadening substrate compatibility.

4-Bromothioanisole (Chemical Formula: C₇H₇BrS, Molecular Weight: 203.1 g/mol) represents a significant organobrominated compound with diverse applications in pharmaceutical, agrochemical, and functional materials synthesis [1] [2]. The compound exhibits characteristic physical properties including a melting point of 35-40°C, boiling point of 128-130°C at 10 mmHg, and appears as a white to beige crystalline powder [34] [35].

Conventional Synthetic Approaches

Bromination of Thioanisole with Molecular Bromine

The direct bromination of thioanisole with molecular bromine represents the most straightforward synthetic approach for 4-bromothioanisole production [1] [2]. This electrophilic aromatic substitution reaction proceeds through the formation of a brominium ion intermediate, which subsequently attacks the electron-rich aromatic ring of thioanisole [3]. The reaction typically occurs at the para position due to the electron-donating effect of the methylthio group, which activates the aromatic ring toward electrophilic substitution [8] [10].

The bromination reaction can be conducted without catalysts, though this approach often results in poor selectivity and difficult separation of regioisomers [2]. The crude product typically contains both 4-bromothioanisole and 2-bromothioanisole as the major products, with the para isomer being the predominant product due to steric and electronic factors [1]. However, the purity of the desired 4-bromothioanisole obtained through uncatalyzed bromination is generally low, making purification challenging [2].

Physical PropertyValue
Molecular FormulaC₇H₇BrS
Molecular Weight (g/mol)203.1
Melting Point (°C)35-40
Boiling Point (°C)128-130 (at 10 mmHg)
Density (g/cm³)1.4584 (at 39°C)
AppearanceWhite to beige crystalline powder

Lewis Acid Catalyzed Synthesis Routes

Lewis acid catalyzed bromination represents a significant advancement in the selective synthesis of 4-bromothioanisole [1] [2]. The most effective catalysts include iron(II) chloride, aluminum chloride, and boron trifluoride, which facilitate the formation of more electrophilic bromine species [1] [2]. Iron(II) chloride has emerged as the preferred catalyst, typically employed at 0.2 mol% loading, providing excellent yields and selectivity [1].

The mechanism involves the coordination of the Lewis acid to molecular bromine, creating a more electrophilic bromine species that readily attacks the aromatic ring [6] [8]. The reaction proceeds through the formation of a stabilized carbocation intermediate, which is subsequently deprotonated to regenerate the aromatic system [8]. Temperature control is critical, with optimal conditions ranging from 5°C to 50°C depending on the specific catalyst employed [1] [2].

Aluminum chloride catalysis provides comparable results to iron(II) chloride, requiring slightly lower catalyst loading (0.1 mol%) but longer reaction times (6 hours versus 5 hours) [2]. Boron trifluoride demonstrates high activity but requires careful handling due to its gaseous nature at room temperature [2]. Other Lewis acids including zinc chloride, magnesium chloride, and samarium chloride have been investigated but show lower catalytic efficiency [2].

Lewis Acid CatalystAmount (mol%)Reaction Time (hours)Crude Purity (%)
Iron(II) chloride0.2590.3
Aluminum chloride0.1690.1
Boron trifluoride0.15Not specified
Zinc chlorideVariableNot specifiedNot specified

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions provide alternative synthetic routes to 4-bromothioanisole, particularly through palladium-catalyzed cross-coupling methodologies [7] [9]. These approaches typically involve the coupling of brominated aromatic precursors with thiol-containing nucleophiles under palladium catalysis [7]. Palladium(0) complexes, particularly Pd(PPh₃)₄ and Pd(OAc)₂ with appropriate phosphine ligands, demonstrate high efficiency in these transformations [9].

The Suzuki cross-coupling reaction has been successfully employed for the synthesis of bromothioanisole derivatives, utilizing palladium catalysts with various boronic acid coupling partners [7]. These reactions typically proceed under mild conditions (90°C) in the presence of base (K₃PO₄) and demonstrate excellent functional group tolerance [7].

Copper-mediated coupling reactions represent another approach, though these methods often suffer from lower yields and the generation of copper-containing waste streams [2]. The reaction of p-dibromobenzene with methanethiol copper salt provides 4-bromothioanisole but with significantly reduced efficiency compared to direct bromination methods [2].

Advanced Production Methodologies

Alcoholic Solvent Crystallization Techniques

Alcoholic solvent crystallization represents a critical purification methodology for obtaining high-purity 4-bromothioanisole from crude bromination products [1] [2]. The process involves the addition of lower alcohols to crude 4-bromothioanisole-containing products, followed by controlled crystallization to achieve selective precipitation of the desired compound [1] [2].

Methanol emerges as the optimal crystallization solvent, providing superior selectivity and recovery yields [1] [2]. The crystallization process requires the addition of 0.03 to 10 times the weight of alcoholic solvent relative to the crude product weight [2]. Ethanol, n-propyl alcohol, and isopropyl alcohol also demonstrate effectiveness, though with slightly reduced selectivity compared to methanol [2].

Mixed solvent systems comprising lower alcohols and water show enhanced crystallization efficiency [2]. The optimal water content in alcohol-water mixtures should not exceed 70% by weight, with 50% or lower providing the best results [2]. Higher water concentrations lead to decreased purity of the crystallized product [2].

The crystallization temperature protocol involves slow cooling from 50°C to temperatures ranging from -20°C to 30°C, with the optimal range being -10°C to 20°C [2]. Cooling below -20°C provides no additional benefit and increases process costs, while temperatures above 30°C result in poor crystallization and reduced recovery rates [2].

Crystallization ParameterOptimal Range/Value
Alcoholic Solvent TypeMethanol, Ethanol, n-Propyl alcohol, Isopropyl alcohol
Solvent Amount (times weight of product)0.03 - 10
Cooling Temperature Range (°C)-20 to 30 (preferably -10 to 20)
Water Content in Mixed Solvent (%)≤70 (preferably ≤50)
Final Purity (%)≥99.95

Selective Crystallization for Isomer Separation

Selective crystallization techniques enable the effective separation of 4-bromothioanisole from its 2-bromothioanisole isomer, addressing one of the primary challenges in thioanisole bromination [11] [13]. The separation relies on the differential crystallization behavior of the two regioisomers under controlled conditions [11] [13].

Seeded crystallization approaches demonstrate particular effectiveness for isomer separation [11]. The process involves introducing seed crystals of the desired 4-bromothioanisole isomer into supersaturated solutions containing both isomers [11]. The selective nucleation and growth of the desired isomer can be achieved through careful control of supersaturation levels and temperature gradients [11].

Temperature-controlled crystallization protocols enable preferential crystallization of the para isomer due to its higher melting point (35-40°C) compared to the ortho isomer (-24°C) [34] [39]. This thermodynamic difference allows for selective precipitation through controlled cooling profiles [12] [13].

Solvent selection plays a crucial role in isomer separation efficiency [12]. Different solvents can preferentially solvate one isomer over another, leading to enhanced selectivity during crystallization [12]. The optimization of crystallization parameters including temperature, concentration, and cooling rate enables achievement of high separation efficiency [12] [14].

Optimization of Reaction Parameters

Systematic optimization of reaction parameters represents a critical aspect of efficient 4-bromothioanisole production [32] [33]. The optimization process involves the systematic variation of multiple factors including temperature, reaction time, catalyst loading, solvent selection, and reagent stoichiometry [32] [33].

Temperature optimization studies reveal that reaction temperatures between 5°C and 50°C provide optimal balance between reaction rate and selectivity [1] [2]. Lower temperatures favor selectivity but reduce reaction rates, while higher temperatures increase reaction rates but may lead to side product formation [32]. The optimal temperature depends on the specific catalyst system employed, with iron(II) chloride catalyzed reactions proceeding effectively at 50°C [1].

Catalyst loading optimization demonstrates that 0.1-0.2 mol% catalyst loading provides optimal performance for most Lewis acid systems [1] [2]. Higher catalyst loadings do not significantly improve yields but increase costs and may lead to increased side product formation [32]. Lower loadings result in incomplete conversion and extended reaction times [32].

Solvent effects significantly influence reaction outcomes, with dichloromethane and chloroform providing optimal results for Lewis acid catalyzed bromination [2]. The choice of solvent affects both the solubility of reactants and the stability of intermediate species [32]. Polar protic solvents generally inhibit Lewis acid catalysis, while polar aprotic solvents can compete for catalyst coordination [32].

Reaction time optimization reveals that 4-6 hours provides complete conversion for most catalyst systems [1] [2]. Extended reaction times beyond 6 hours do not improve yields but may lead to product degradation or side product formation [32]. Monitoring reaction progress through analytical techniques enables determination of optimal reaction endpoints [33].

Green Chemistry Approaches

Bromide Recycling Strategies

Bromide recycling strategies represent essential components of sustainable 4-bromothioanisole production processes [15] [16]. The Kubierschky process emerges as the most effective technology for bromine recovery from industrial waste streams, achieving recovery rates of 97-98.8% [15]. This electrolytic process enables the conversion of bromide-containing aqueous solutions back to elemental bromine for reuse in synthetic processes [15].

The recycling process involves three primary input streams: aqueous bromide solutions from bromination reactions (typically 4-25% bromide concentration), bromide solutions from coupling reactions (13-16% bromide concentration), and recovered bromine from incineration processes [15]. The integrated approach enables recovery of 97.1% of total bromine usage, with only 2.9% requiring replacement with fresh bromine [15].

Economic analysis demonstrates that bromine recycling costs represent only 40-45% of fresh bromine purchase prices [15]. The cost structure comprises primarily fixed costs including equipment amortization, energy, and labor, with variable costs (reactants and chemicals) representing only 20% of total recycling costs [15]. This economic advantage provides significant incentive for implementing comprehensive recycling programs [15].

Closed-loop systems enable continuous bromine recovery and reuse within integrated production facilities [17] [18]. These systems minimize environmental impact by eliminating bromine discharge to waste treatment facilities and reducing the need for fresh bromine extraction from natural resources [15] [17]. The integration of recycling systems with production processes enables achievement of circular economy principles in bromination chemistry [15] [18].

Environmental Impact Reduction Methods

Environmental impact reduction in 4-bromothioanisole production focuses on minimizing toxic emissions, reducing energy consumption, and eliminating hazardous waste generation [16] [19]. In-situ bromine generation technologies significantly reduce environmental impact by eliminating the need for molecular bromine storage and transport [4] [16].

The sodium bromate/hydrogen bromide system enables safe bromine generation directly within reaction vessels, eliminating exposure risks associated with molecular bromine handling [4] [16]. This approach reduces the environmental footprint associated with bromine transportation and storage while maintaining high reaction efficiency [4]. The process generates bromine on-demand, minimizing accumulation of toxic bromine species [4].

Continuous flow processing technologies enable significant environmental improvements through enhanced mass utilization and reduced waste generation [16] [20]. Flow systems achieve higher atom efficiency and enable direct integration of quenching and workup procedures, reducing overall environmental impact [16]. The elimination of batch processing reduces solvent usage and enables more efficient heat management [16].

Solvent elimination strategies represent another approach to environmental impact reduction [16] [20]. Solvent-free reaction conditions eliminate the environmental burden associated with organic solvent production, use, and disposal [16]. These approaches often require higher reaction temperatures but provide significant environmental benefits through elimination of volatile organic compound emissions [20].

Waste Minimization Techniques

Waste minimization in 4-bromothioanisole production encompasses strategies for reducing both organic and inorganic waste streams [19] [20] [22]. The implementation of integrated waste management systems enables recovery and reuse of byproducts, significantly reducing overall waste generation [19] [20].

Debromination technologies enable recovery of bromine from brominated waste streams, converting potentially hazardous waste into valuable raw materials [19] [22]. Sodium hydrogen sulfite reduction provides an effective method for converting bromine-containing organic waste into safe bromide products suitable for recycling [19]. This approach enables closure of bromine cycles in integrated production facilities [19].

Incineration with bromine recovery represents an advanced waste minimization strategy for organic brominated waste [15] [19]. Thermal oxidation systems equipped with scrubber technology enable complete destruction of organic waste while recovering bromine as aqueous bromide solutions [15]. These recovered bromide streams can be directly integrated into recycling processes [15] [19].

Process intensification techniques enable significant waste reduction through improved reaction efficiency and selectivity [20] [32]. The optimization of reaction conditions to maximize desired product formation while minimizing side product generation reduces downstream waste treatment requirements [20] [32]. Integration of reaction and separation processes further reduces waste generation through elimination of intermediate processing steps [20].

Green Chemistry ApproachRecovery Rate (%)Environmental BenefitEconomic Impact
Bromine Recovery via Kubierschky Process97-98.8Reduced bromine waste, lower storage riskCost reduction to 40-45% of fresh bromine
In-situ Bromine Generation (NaBrO₃/HBr)VariableSafer handling, reduced toxic exposureReduced handling costs
Continuous Flow BrominationHighImproved mass utilization, reduced wasteHigher throughput, lower PMI
Bromide Recycling from Waste Streams90+Circular economy implementationResource conservation

Scale-up Considerations and Industrial Production Challenges

Process Economics and Efficiency Metrics

Process economics for industrial 4-bromothioanisole production depend critically on raw material costs, energy consumption, catalyst efficiency, and waste management expenses [23] [24] [28]. Bromine represents the primary cost component, accounting for approximately 60-70% of total raw material costs in conventional processes [15] [28]. The implementation of recycling systems reduces this cost burden significantly, with recycled bromine costing only 40-45% of fresh bromine prices [15].

Catalyst costs represent a secondary economic consideration, particularly for Lewis acid catalyzed processes [1] [2]. Iron(II) chloride demonstrates superior economic performance due to its low cost and high efficiency at minimal loading levels (0.2 mol%) [1]. The catalyst can often be recovered and reused through appropriate workup procedures, further improving process economics [32].

Energy consumption analysis reveals that temperature control represents the primary energy requirement in 4-bromothioanisole production [28] [32]. Reaction temperatures of 5-50°C require minimal heating or cooling energy, contributing to favorable process economics [1] [2]. Crystallization operations require controlled cooling, but the energy requirements remain modest due to the relatively high crystallization temperatures (-10 to 20°C) [2].

Throughput optimization studies demonstrate that continuous processes achieve superior economics compared to batch operations [16] [20]. Space-time yields of 82.3 kg L⁻¹ h⁻¹ have been achieved in optimized continuous flow systems, significantly exceeding batch process productivity [16]. The higher productivity enables smaller reactor volumes and reduced capital investment per unit of production capacity [16] [20].

Waste treatment costs represent a significant economic factor in conventional processes but can be minimized through integrated recycling systems [15] [19]. The elimination of bromine-containing waste streams through recycling reduces environmental compliance costs and eliminates disposal fees [15]. The integration of waste minimization strategies provides both environmental and economic benefits [19] [20].

Quality Control and Purity Enhancement Strategies

Quality control in industrial 4-bromothioanisole production requires comprehensive analytical monitoring of both reaction progress and final product purity [27] [29]. Gas chromatography emerges as the primary analytical technique for purity determination, enabling quantification of both the desired product and potential impurities [1] [2] [24].

Purity specifications for pharmaceutical and electronic applications typically require ≥99.0% purity, necessitating effective purification strategies [24] [25]. The crystallization-based purification process enables achievement of ≥99.95% purity when properly optimized [1] [2]. Critical control parameters include crystallization temperature, cooling rate, solvent composition, and washing procedures [2].

Impurity profiling reveals that the primary contaminants include 2-bromothioanisole (ortho isomer), dibrominated products, and unreacted starting materials [1] [2]. Analytical methods must be capable of detecting and quantifying these impurities at levels below 1% to ensure product quality [27] [29].

Process analytical technology implementation enables real-time monitoring of reaction progress and product quality [29] [33]. In-line spectroscopic techniques including infrared and nuclear magnetic resonance spectroscopy provide continuous monitoring capabilities without requiring sample withdrawal [29]. These technologies enable immediate process adjustments to maintain product quality [33].

Validation procedures for analytical methods require demonstration of accuracy, precision, linearity, and specificity according to regulatory guidelines [29]. Method validation studies typically achieve relative errors below 2% for both major component quantification and impurity determination [29]. The implementation of certified reference standards enables traceability and quality assurance throughout the production process [29].

Temperature mapping studies ensure uniform heating and cooling throughout large-scale reactors and crystallizers [12] [32]. Non-uniform temperature profiles can lead to inconsistent product quality and reduced yields [32]. The implementation of multiple temperature monitoring points and advanced process control systems ensures consistent process conditions [32] [33].

Regioselectivity in Bromination Reactions

The regioselectivity patterns observed in the bromination of 4-bromothioanisole and related thioanisole derivatives provide important insights into the electronic directing effects of the methylthio group versus halogen substituents. The methylthio group acts as a strong electron-donating substituent through both inductive and resonance effects, significantly influencing the regioselectivity of electrophilic aromatic substitution reactions [1] [2].

In the bromination of thioanisole, the methylthio group directs electrophilic attack primarily to the ortho and para positions relative to the sulfur atom, with para-substitution typically favored due to steric considerations [1]. However, when a bromine substituent is already present at the para position, as in 4-bromothioanisole, the regioselectivity patterns become more complex due to the competing electronic effects of the electron-donating methylthio group and the electron-withdrawing bromine substituent .

Experimental studies have demonstrated that 4-bromothioanisole exhibits altered regioselectivity compared to the parent thioanisole compound. The presence of the para-bromine substituent decreases the overall electron density of the aromatic ring, resulting in reduced reactivity toward electrophilic bromination [4]. The regioselectivity data shows that 4-bromothioanisole exhibits 25% ortho-selectivity, 5% meta-selectivity, and 70% para-selectivity, compared to thioanisole's 40% ortho, 5% meta, and 55% para distribution [1] .

The enhanced para-selectivity in 4-bromothioanisole can be attributed to the deactivating effect of the existing bromine substituent, which reduces the electron density at the ortho positions more significantly than at the remaining para position. This phenomenon is consistent with the principle that electron-withdrawing groups decrease the reactivity of aromatic rings toward electrophilic substitution while directing incoming electrophiles to positions that minimize electronic destabilization [2] [4].

Electronic Effects of the Methylthio Group

The methylthio group in 4-bromothioanisole exerts profound electronic effects on the aromatic ring system through both inductive and resonance mechanisms. The sulfur atom possesses two lone pairs of electrons that can participate in π-conjugation with the aromatic ring, resulting in electron donation through resonance [5] [6].

The inductive effect of the methylthio group is complex, as sulfur is more electronegative than carbon but less electronegative than oxygen. The methyl group attached to sulfur provides additional electron density through hyperconjugation, enhancing the overall electron-donating character of the methylthio substituent [5]. This electronic donation is evidenced by the decreased proton affinity at the C4 position in 4-bromothioanisole (817 kJ/mol) compared to thioanisole (843 kJ/mol), indicating reduced electron density at this position due to the electron-withdrawing bromine substituent [5].

Computational studies using density functional theory have revealed that the methylthio group contributes approximately +0.15 units of electron density to the aromatic ring through resonance interactions [5]. This electron donation is manifested in the molecular orbital structure, where the highest occupied molecular orbital shows significant contribution from the sulfur lone pairs [7].

The resonance structures of the methylthio group involve overlap between the sulfur 3p orbitals and the aromatic π-system. This interaction results in partial double-bond character between the sulfur atom and the aromatic carbon, as evidenced by the shortened C-S bond length of 176.16 pm in related thioanisole derivatives [8]. The resonance effect is particularly pronounced when the methylthio group is positioned para to electron-withdrawing substituents, creating a push-pull electronic arrangement that enhances the overall conjugation [9].

Structure-Reactivity Relationships

Comparison with Other Para-Substituted Thioanisoles

The systematic comparison of 4-bromothioanisole with other para-substituted thioanisole derivatives reveals important structure-reactivity relationships that govern their chemical behavior. The nature of the para-substituent significantly influences the electronic properties of the aromatic ring and, consequently, the reactivity toward various chemical transformations [9] [10].

In oxidation reactions catalyzed by manganese(V)-oxo complexes, para-substituted thioanisoles exhibit a characteristic V-shaped Hammett plot, indicating a mechanistic switch depending on the electronic nature of the substituent [9]. For electron-donating substituents (σp < 0), the reaction proceeds through an electrophilic mechanism, while electron-withdrawing substituents (σp > 0) favor a nucleophilic pathway. 4-Bromothioanisole, with its moderately electron-withdrawing bromine substituent (σp = +0.23), falls in the transition region where both mechanisms may operate [9].

The relative reactivity of para-substituted thioanisoles in sulfoxidation reactions follows the order: 4-methoxythioanisole > 4-methylthioanisole > thioanisole > 4-bromothioanisole > 4-cyanothioanisole [9] [10]. This reactivity trend correlates with the electron-donating or electron-withdrawing nature of the para-substituent, with electron-rich derivatives showing enhanced reactivity toward electrophilic oxidants [10].

Kinetic studies have demonstrated that the second-order rate constants for oxidation reactions vary significantly among para-substituted thioanisoles. 4-Bromothioanisole exhibits a rate constant of 7.4 × 10⁻² M⁻¹s⁻¹, which is intermediate between electron-rich derivatives like 4-methoxythioanisole (2.1 × 10⁻¹ M⁻¹s⁻¹) and electron-poor derivatives like 4-chlorothioanisole (similar to 4-bromothioanisole) [10].

The electrochemical properties of para-substituted thioanisoles also vary systematically with the substituent. 4-Bromothioanisole has an oxidation potential of approximately 1.37 V versus SCE, which is higher than electron-rich derivatives but lower than strongly electron-withdrawing substituted compounds [10]. This intermediate oxidation potential reflects the moderate electron-withdrawing effect of the bromine substituent.

Influence of the Bromine Substituent on Molecular Reactivity

The bromine substituent in 4-bromothioanisole exerts a significant influence on the compound's reactivity through multiple electronic and steric effects. The bromine atom acts as a moderate electron-withdrawing group through inductive effects (σI = +0.45) while simultaneously providing modest electron donation through resonance (σR = -0.22) [1] .

The net electronic effect of the bromine substituent results in a Hammett σp value of +0.23, indicating overall electron-withdrawing character [9]. This electronic perturbation affects the nucleophilicity of the sulfur atom in the methylthio group, making it less reactive toward electrophilic reagents compared to the parent thioanisole compound [9] [10].

In cross-coupling reactions, the bromine substituent serves as an excellent leaving group, enabling efficient palladium-catalyzed transformations. The carbon-bromine bond dissociation energy of approximately 285 kJ/mol in aromatic systems makes it readily accessible for oxidative addition to palladium(0) complexes [11] [12]. This reactivity has been exploited in numerous synthetic applications, including Suzuki-Miyaura, Heck, and Sonogashira coupling reactions [11] [12].

The polarizability of the bromine atom also influences intermolecular interactions and molecular recognition processes. The large, polarizable bromine substituent can participate in halogen bonding interactions, which may affect the compound's solid-state packing and solution-phase behavior . These interactions become particularly important in catalytic processes where substrate-catalyst recognition is crucial for selectivity .

The steric bulk of the bromine substituent, while not as significant as larger substituents, still influences the approach of reagents to nearby reaction sites. In electrophilic aromatic substitution reactions, the bromine substituent can create steric hindrance that affects the regioselectivity of subsequent substitutions [4].

Protonation and Methylation Studies

Molecular Orbital Considerations in Reactivity

The molecular orbital analysis of 4-bromothioanisole provides fundamental insights into the compound's reactivity patterns and site selectivity in various chemical transformations [7] [14]. The electronic structure of the molecule is characterized by the interaction between the aromatic π-system, the sulfur lone pairs, and the bromine substituent's electronic effects [7].

The highest occupied molecular orbital of 4-bromothioanisole exhibits significant contributions from both the aromatic π-system and the sulfur lone pairs, with the orbital energy being influenced by the electron-withdrawing bromine substituent [7]. The orbital coefficient analysis reveals that the sulfur atom contributes approximately 0.35 to the HOMO, while the aromatic carbon atoms contribute varying amounts depending on their position relative to the substituents [7].

The lowest unoccupied molecular orbital shows substantial contribution from the aromatic π-system, with the bromine substituent providing additional low-lying vacant orbitals that can participate in electron-accepting processes [7]. This electronic arrangement facilitates the compound's role as both an electron donor (through sulfur lone pairs) and an electron acceptor (through the aromatic π-system and bromine orbitals) [7].

Frontier molecular orbital theory provides a framework for understanding the compound's reactivity in various chemical transformations [7]. The HOMO-LUMO energy gap in 4-bromothioanisole is approximately 4.2 eV, which is intermediate between highly electron-rich and electron-poor aromatic compounds [7]. This intermediate energy gap reflects the competing electronic effects of the electron-donating methylthio group and the electron-withdrawing bromine substituent [7].

The molecular orbital analysis also reveals important information about the compound's behavior in catalytic processes. The availability of both occupied and unoccupied orbitals with appropriate energy levels facilitates coordination to transition metal centers, making 4-bromothioanisole an excellent substrate for palladium-catalyzed cross-coupling reactions [7] [11].

Natural bond orbital analysis has provided additional insights into the electronic structure of 4-bromothioanisole [15]. The analysis reveals that the C-S bond has approximately 15% double-bond character due to back-donation from the sulfur lone pairs to the aromatic π*-system [15]. This partial double-bond character is reflected in the shortened C-S bond length and influences the compound's reactivity in oxidation reactions [15].

Transition Metal-Catalyzed Transformations

Cross-Coupling Reaction Mechanisms

The transition metal-catalyzed cross-coupling reactions of 4-bromothioanisole proceed through well-established mechanistic pathways that have been extensively studied and optimized [11] [12]. The most prominent of these reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Kumada coupling reactions, each operating through distinct yet related catalytic cycles [11] [12].

The Suzuki-Miyaura coupling of 4-bromothioanisole represents one of the most widely utilized transformations, proceeding through the canonical three-step mechanism: oxidative addition, transmetalation, and reductive elimination [11] [12]. The oxidative addition step involves the insertion of palladium(0) into the C-Br bond, forming a palladium(II) intermediate. The relatively weak C-Br bond (285 kJ/mol) facilitates this step, making 4-bromothioanisole an excellent electrophilic partner [11].

Kinetic studies have demonstrated that the oxidative addition step is typically rate-limiting in Suzuki-Miyaura couplings involving 4-bromothioanisole [12]. The activation energy for this step has been determined to be approximately 65 kJ/mol, which is lower than corresponding aryl chlorides but higher than aryl iodides [12]. The methylthio group's electronic effects can influence this step, with its electron-donating character slightly facilitating the oxidative addition process [11].

The transmetalation step involves the transfer of the organic group from the organoborane reagent to the palladium center, replacing the bromide ligand [12]. This step is facilitated by the presence of base, which activates the organoborane reagent through formation of a more nucleophilic borate species [12]. The rate of transmetalation depends on both the electronic properties of the organoborane and the steric environment around the palladium center [12].

The final reductive elimination step involves the formation of the C-C bond and regeneration of the palladium(0) catalyst [12]. This step is generally favorable for 4-bromothioanisole derivatives due to the relatively stable nature of the resulting biaryl products [12]. The electronic effects of the methylthio group can influence the rate of reductive elimination, with electron-rich aryl groups generally facilitating this step [12].

Mechanistic studies using palladium bisacetylide complexes have provided additional insights into the transmetalation process [16]. Hammett analysis of the reaction between various acetylides and 4-bromothioanisole derivatives revealed a linear relationship with a positive ρ value of 0.48, indicating that electron-withdrawing substituents increase the reactivity in the transmetalation step [16]. This result suggests that the palladium center becomes more electrophilic in the presence of electron-withdrawing substituents, facilitating nucleophilic attack by the acetylide [16].

Catalyst Selection and Optimization

The selection and optimization of catalysts for the transformation of 4-bromothioanisole requires careful consideration of the electronic and steric properties of both the substrate and the catalyst system [11] [17] [18]. The presence of the methylthio group introduces unique challenges and opportunities in catalyst design, as sulfur-containing compounds can both coordinate to and potentially poison transition metal catalysts [17] [19].

Palladium-based catalysts have emerged as the most versatile and effective systems for 4-bromothioanisole transformations [11] [12]. The choice of phosphine ligands is particularly critical, as they must provide adequate electronic and steric properties while remaining resistant to sulfur coordination [17] [19]. Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have shown superior performance in many applications, providing both stability and high activity [12].

Recent studies have challenged the conventional wisdom regarding the use of bidentate versus monodentate phosphine ligands in the presence of sulfur-containing substrates [19]. Contrary to expectations, monophosphine ligands such as tri-tert-butylphosphine have demonstrated superior performance in many cases, achieving high yields at room temperature with soluble bases [19]. This unexpected result has been attributed to the decreased tendency of monophosphine ligands to be displaced by thiolate species during the catalytic cycle [19].

The development of specialized S,O-ligands has opened new possibilities for catalyst optimization [17] [20]. These hemilabile ligands can coordinate to palladium through both sulfur and oxygen atoms, providing stability while maintaining catalytic activity [17]. Studies have shown that 2-ethyl-2-(phenylthio)acetic acid (L1) provides yields up to 64% in C-H olefination reactions of benzene, significantly higher than reactions conducted without ligand (16% yield) [17].

The influence of catalyst loading and reaction conditions on the efficiency of 4-bromothioanisole transformations has been systematically studied [18]. Optimal catalyst loadings typically range from 0.5 to 5 mol%, depending on the specific reaction and substrate combination [18]. Higher loadings can lead to increased side reactions and reduced atom economy, while lower loadings may result in incomplete conversion [18].

Temperature optimization is crucial for achieving high yields and selectivity in 4-bromothioanisole transformations [18]. Most cross-coupling reactions proceed efficiently at temperatures between 60-120°C, with the optimal temperature depending on the specific catalyst system and reaction type [11] [12]. Lower temperatures can be achieved with more active catalyst systems, offering advantages in terms of functional group tolerance and energy efficiency [19].

The role of additives and co-catalysts in optimizing 4-bromothioanisole transformations has also been investigated [21] [22]. Copper iodide is commonly used as a co-catalyst in Sonogashira reactions, facilitating the formation of the acetylide intermediate [11]. In some cases, acid additives can improve reaction efficiency by preventing the formation of inactive catalyst species [21].

Base selection is another critical factor in catalyst optimization [18] [19]. The choice of base affects both the rate of transmetalation and the overall reaction selectivity [18]. Potassium carbonate, cesium carbonate, and various alkoxide bases have all been employed successfully, with the optimal choice depending on the specific reaction conditions and substrate combination [18].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (82.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (19.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (17.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

104-95-0

Wikipedia

4-Bromothioanisole

Dates

Last modified: 08-15-2023

Explore Compound Types